4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the para position. The benzamide moiety is linked to a thiazol-2-yl group, which is further functionalized with a carbamoylmethyl bridge connecting to a 6-ethoxy-1,3-benzothiazole ring.
The ethoxy group at position 6 of the benzothiazole ring may enhance lipophilicity and influence receptor binding, while the carbamoyl methyl linker provides conformational flexibility.
Properties
IUPAC Name |
4-chloro-N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S2/c1-2-29-15-7-8-16-17(10-15)31-21(24-16)25-18(27)9-14-11-30-20(23-14)26-19(28)12-3-5-13(22)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNCSINAVOKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of metal chelates, which have shown antimicrobial and antioxidant activities.
Mode of Action
The compound interacts with its targets through chelation, forming complexes with bivalent metals such as cobalt, nickel, copper, and zinc. This interaction results in changes to the targets’ biochemical properties, potentially altering their function and leading to the observed bioactive effects.
Biochemical Pathways
The antimicrobial and antioxidant activities suggest that it may interact with pathways related to microbial growth and oxidative stress.
Pharmacokinetics
It is known that the compound’s bioactive nature was designated by global reactivity parameters containing a high hardness value of 134 eV and a lower softness value of 037 eV. These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound has shown strong antimicrobial action against different microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli. It also demonstrated antifungal activity against Aspergillus niger and Aspergillus terreus. Additionally, the compound exhibited antioxidant activity, as evaluated by DPPH and ferric reducing power.
Action Environment
It is known that all metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon. This suggests that the compound’s action could be influenced by the presence of certain metals in the environment.
Biological Activity
4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of approximately 335.83 g/mol. It features a chloro group and a benzothiazole moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that benzothiazole derivatives show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Similar benzothiazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Notably, some studies reported that these compounds could target specific proteins involved in tumor progression.
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition assay showed a significant percentage of AChE inhibition, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Binding Affinity : The compound shows strong binding affinity to target proteins, which can disrupt their normal function.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .
- Inhibition of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The ethoxy group in the target compound (vs. nitro or methyl in others) may improve metabolic stability or solubility compared to nitro-containing analogs like EMAC2062 . Carbamoylmethyl-thiazole linkage introduces spatial flexibility absent in rigid analogs such as chromenone derivatives . Thiazole-thiazole connectivity distinguishes it from thiazolidinone-based compounds (e.g., ), which exhibit distinct conformational preferences .
Synthetic Complexity :
- Biological Relevance: Benzothiazole derivatives (e.g., ) show kinase inhibition, suggesting the target compound could target similar pathways .
Research Findings and Data
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
